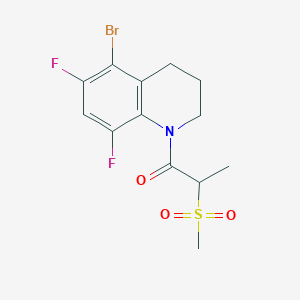
(5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-cyclopropyl-1,3-oxazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-cyclopropyl-1,3-oxazol-4-yl)methanone is a complex organic compound that features a quinoline and oxazole moiety
Vorbereitungsmethoden
The synthesis of (5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-cyclopropyl-1,3-oxazol-4-yl)methanone typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinoline and oxazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-cyclopropyl-1,3-oxazol-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways involved would depend on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-cyclopropyl-1,3-oxazol-4-yl)methanone include:
- (5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone
- (5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(1-methyl-1,2,4-triazol-3-yl)methanone
- 1-(5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-3-pyrimidin-5-ylpropan-1-one
These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical and biological properties.
Eigenschaften
IUPAC Name |
(5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-cyclopropyl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF2N2O2/c17-13-9-2-1-5-21(14(9)11(19)6-10(13)18)16(22)12-7-23-15(20-12)8-3-4-8/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXUJMAGJOTXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2Br)F)F)N(C1)C(=O)C3=COC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine](/img/structure/B6976404.png)
![N-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine](/img/structure/B6976407.png)
![4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6976418.png)
![4-ethenyl-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide](/img/structure/B6976419.png)
![5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B6976423.png)
![(3aS,7aR)-5-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-1-(2-methoxyethyl)-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B6976429.png)
![N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B6976437.png)
![4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-(2-methyl-1,2,4-triazol-3-yl)morpholine](/img/structure/B6976438.png)
![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B6976445.png)
![N-[(1-methylindazol-3-yl)methyl]-1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B6976454.png)
![2-[(2-Cyclopropylphenyl)methylamino]-2-(oxan-3-yl)ethanol](/img/structure/B6976468.png)
![2-tert-butyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopentan-1-amine](/img/structure/B6976470.png)


